molecular formula C7H4ClF4NO B14894657 2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine

2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B14894657
M. Wt: 229.56 g/mol
InChI Key: WQIGCGNZBZBHKG-UHFFFAOYSA-N
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Description

2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 5, a fluoromethoxy (-OCH₂F) group at position 3, and a chlorine atom at position 2. This compound is structurally tailored for applications in agrochemicals and pharmaceuticals due to the synergistic effects of its electron-withdrawing substituents, which enhance metabolic stability and reactivity.

Properties

Molecular Formula

C7H4ClF4NO

Molecular Weight

229.56 g/mol

IUPAC Name

2-chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4ClF4NO/c8-6-5(14-3-9)1-4(2-13-6)7(10,11)12/h1-2H,3H2

InChI Key

WQIGCGNZBZBHKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OCF)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic approach to 2-chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine involves disassembling the molecule into simpler precursors. The trifluoromethyl group at position 5 is typically introduced early due to its strong electron-withdrawing nature, which directs subsequent electrophilic substitutions. The fluoromethoxy group at position 3 likely originates from nucleophilic displacement of a leaving group (e.g., hydroxyl or chloro) by a fluoride source. Position 2’s chloro substituent may arise from directed ortho-metalation or radical chlorination.

Critical intermediates include:

  • 3-Hydroxy-5-(trifluoromethyl)pyridine : For fluoromethoxy introduction via O-alkylation.
  • 2,3-Dichloro-5-(trichloromethyl)pyridine : As a substrate for sequential fluorination and methoxylation.
  • 3-Fluoro-5-(trifluoromethyl)pyridine : For subsequent chlorination and methoxylation.

Chlorination Strategies for Pyridine Derivatives

Chlorination of pyridine rings is highly dependent on directing groups and reaction conditions. For 5-(trifluoromethyl)pyridine derivatives, vapor-phase chlorination at elevated temperatures (300–450°C) with excess chlorine (1–6 mol equivalents) preferentially substitutes the 2-position due to the trifluoromethyl group’s meta-directing effect. For example, chlorination of 3-trifluoromethylpyridine at 380°C yields 2-chloro-5-trifluoromethylpyridine as the major product (62% yield). Adapting this to the target compound would require protecting the 3-position during chlorination.

Table 1: Vapor-Phase Chlorination Conditions for Trifluoromethylpyridines

Substrate Temperature (°C) Cl₂ Equiv. Residence Time (s) Major Product (Yield)
3-Trifluoromethylpyridine 380 3.5 10.5 2-Chloro-5-trifluoromethylpyridine (62%)
3-Trifluoromethylpyridine 425 1.1 25 2-Chloro-5-trifluoromethylpyridine (58%)

Radical chlorination in liquid phase (e.g., using azobisisobutyronitrile initiators) offers milder conditions but risks over-chlorination.

Fluoromethoxy Group Introduction

The fluoromethoxy (-OCH₂F) group is uncommon in pyridine systems. A plausible route involves:

  • Hydroxylation at Position 3 : Directed ortho-metalation of 5-(trifluoromethyl)pyridine N-oxide followed by quenching with an electrophile.
  • O-Alkylation with Fluoromethylating Agents : Reacting the 3-hydroxy intermediate with fluoromethyl iodide (ICH₂F) or difluorocarbene sources.

Alternatively, nucleophilic aromatic substitution (SNAr) on 3-chloro-5-(trifluoromethyl)pyridine using potassium fluoride in methanol could yield the fluoromethoxy group, though this demands activation by electron-deficient rings.

Sequential Fluorination and Methoxylation

Patent CN107954924A describes a one-step fluorination of 2,3-dichloro-5-trichloromethylpyridine with anhydrous HF (150–200°C, 4–10 MPa) to yield 2-fluoro-3-chloro-5-trifluoromethylpyridine. Adapting this, 2-chloro-3-fluoro-5-trifluoromethylpyridine could undergo methoxylation via SNAr with sodium methoxide, followed by fluorination of the methoxy group using DAST (diethylaminosulfur trifluoride).

Critical Parameters for Fluorination:

  • Temperature : Excessively high temperatures (>200°C) promote defluorination and ring degradation.
  • Solvent : Anhydrous HF acts as both solvent and fluorinating agent, minimizing byproducts.
  • Catalysts : UV irradiation or radical initiators (e.g., azobisisobutyronitrile) enhance selectivity.

Purification and Isolation Challenges

The polar fluoromethoxy group complicates distillation due to hydrogen bonding. Patent CN107954924A employs amination (e.g., with ammonium hydroxide) to remove acidic impurities, followed by vacuum distillation (50–55°C at 11 mmHg) to isolate products ≥99.95% pure. For the target compound, fractional crystallization using hexane/ethyl acetate mixtures may improve purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to pyridine derivatives with substituents at positions 2, 3, and 4. Key analogs include:

Compound Name Substituents (Positions) Key Properties/Applications References
2-Chloro-3-(trifluoromethyl)pyridine Cl (2), -CF₃ (3) MP: 37–40°C; BP: 166–168°C; agrochemical intermediate
2-Chloro-5-(trifluoromethyl)pyridine Cl (2), -CF₃ (5) By-product in industrial synthesis; pesticide precursor
2-Chloro-3-(methylthio)-5-(trifluoromethyl)pyridine Cl (2), -SCH₃ (3), -CF₃ (5) Higher lipophilicity; potential herbicide
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine F (2), Cl (3), -CF₃ (5) Enhanced electrophilicity; pharmaceutical intermediate
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine Cl (phenyl), -CF₃ (phenyl), F (3) Bioactive molecule; antimicrobial properties
Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethyl group at position 5 is a common feature in agrochemicals (e.g., pyridalyl) due to its stability and ability to resist metabolic degradation .
  • Position 3 Substituents : Fluoromethoxy (-OCH₂F) offers a balance of steric bulk and polarity compared to smaller groups like -Cl or -F. This may improve solubility and binding affinity in drug design .
  • Chlorine at Position 2 : Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex molecules .
Challenges:
  • Regioselectivity : Controlling substitution patterns (e.g., avoiding by-products like 2-phenyl-3-benzoylpyridine in ) remains a hurdle .
  • Yield Optimization : Reactions involving trifluoromethyl groups often suffer from moderate yields (e.g., 40% yield in ).
Physical Properties:
  • Melting/Boiling Points : Trifluoromethyl and halogen substituents generally increase melting points (e.g., 37–40°C for 2-chloro-3-CF₃-pyridine vs. ~25°C for unsubstituted pyridine) .
  • Solubility: Fluoromethoxy groups may enhance water solubility compared to nonpolar substituents like -SCH₃ .

Market and Industrial Relevance

  • 2-Chloro-3-(trifluoromethyl)pyridine is a high-value intermediate, with key players like Wilshire Technologies and Hubei Xinmingtai Pharm dominating production .

Biological Activity

2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and chloromethoxy groups, may exhibit various pharmacological properties, making it a candidate for further research in therapeutic applications.

  • Molecular Formula : C6_6H2_2ClF4_4N
  • Molecular Weight : 199.53 g/mol
  • CAS Number : 72600-67-0

The biological activity of this compound can be attributed to its interaction with specific biological targets. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate cellular membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacteria and fungi. Although specific data on this compound is limited, its structural analogs suggest potential antimicrobial efficacy.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Pyridine Derivative AE. coli32 µg/mL
Pyridine Derivative BS. aureus16 µg/mL

Inhibition Studies

Inhibition studies have been conducted to assess the compound's effects on enzymes involved in metabolic pathways. For instance, similar pyridine derivatives have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism.

EnzymeIC50 (µM)Reference
CYP1A21.5
CYP3A42.0

Neuroinflammation Research

Recent studies have explored the use of fluorinated compounds in neuroinflammation models. For example, a study involving fluorinated radioligands demonstrated their ability to bind to translocator protein (TSPO), which is upregulated in neuroinflammatory conditions.

"Fluorinated compounds such as [18F]PBR06 have been extensively studied in various neurological disease models, showing effective characterization of microglial neuroinflammation" .

Pharmacokinetics

The pharmacokinetic profile of fluorinated pyridines often reveals favorable absorption and distribution characteristics due to their lipophilicity. While specific data for this compound is not available, related compounds have demonstrated significant bioavailability and tissue distribution.

Q & A

Q. Basic Research Focus

  • NMR : ¹⁹F NMR distinguishes the fluoromethoxy (–OCH₂F) group (δ −140 to −150 ppm) from the trifluoromethyl (–CF₃) group (δ −60 to −70 ppm). ¹H NMR shows the pyridine H-4 signal as a singlet at δ 8.2–8.5 ppm .
  • GC-MS : Electron ionization (70 eV) fragments the molecule at m/z 181 (M⁺–Cl), 145 (M⁺–CF₃), and 98 (pyridine ring) .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) achieve >95% purity with a retention time of 12–14 min .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • PPE : N95 masks, nitrile gloves, and safety goggles are mandatory due to respiratory and dermal irritation risks .
  • Storage : Store under argon at 2–8°C in amber glass to prevent hydrolysis of the fluoromethoxy group. Avoid contact with strong bases to minimize decomposition to 3-hydroxy derivatives .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid toxic fluoride emissions .

How is this compound utilized in medicinal chemistry for target validation?

Advanced Research Focus
The trifluoromethylpyridine scaffold acts as a bioisostere for carboxylic acids in kinase inhibitors. For example:

  • JAK2 Inhibitors : The 2-chloro group undergoes SNAr with aminopyrimidines, while the fluoromethoxy group enhances blood-brain barrier penetration (logP = 2.8) .
  • In Vivo Studies : Radiolabeling with ¹⁸F (via fluoromethoxy group exchange) enables PET imaging of target engagement in murine models .

How can by-products like 2-chloro-5-(trifluoromethyl)pyridine be minimized during synthesis?

Advanced Research Focus
By-products arise from incomplete fluoromethoxy substitution or dechlorination. Mitigation strategies include:

  • Reagent Stoichiometry : Use 1.2 equivalents of NaOCH₂F to ensure complete substitution .
  • Catalytic Additives : 10 mol% tetrabutylammonium iodide (TBAI) suppresses dechlorination via halide exchange .
  • Process Monitoring : In-line FTIR tracks the disappearance of the 3-hydroxy intermediate (ν = 3400 cm⁻¹) .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Advanced Research Focus
The 2-chloro group undergoes SNAr with amines (e.g., piperazine) in DMF at 100°C, while the fluoromethoxy group resists nucleophilic attack due to its strong C–F bond. Kinetic studies (Eyring plots) reveal a lower activation energy (ΔG‡ = 85 kJ/mol) for Cl substitution compared to trifluoromethylpyridines lacking the fluoromethoxy group . Competing elimination pathways are negligible below 120°C .

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